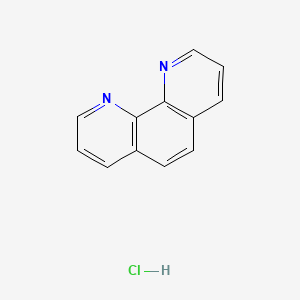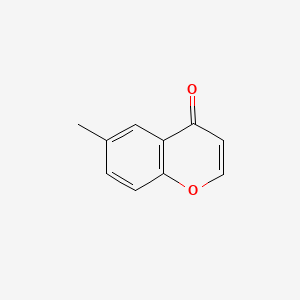
6-Methylchromone
Übersicht
Beschreibung
6-Methylchromone is a chromone derivative . Chromones are cyclic compounds containing nine carbon atoms with sp2 hybridization. They are commonly referred to as 1,4-benzapyranes or γ-benzopyrones .
Synthesis Analysis
6-Methylchromone has been synthesized through various methods. One approach involves the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides . Another method involves the reaction of 3-formylchromones with ethyl acetoacetate and urea/thiourea .Molecular Structure Analysis
The molecular formula of 6-Methylchromone is C10H8O2 . It has an average mass of 160.169 Da and a monoisotopic mass of 160.052429 Da .Chemical Reactions Analysis
6-Methylchromone may be employed as an activated alkene in the methanolic trimethylamine or sodium methoxide catalyzed Baylis-Hillman coupling reaction with aromatic and aliphatic aldehydes .Physical And Chemical Properties Analysis
6-Methylchromone is a solid at 20°C . It appears as a white to yellow to green powder or crystal . Its melting point ranges from 85.0 to 89.0°C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Chemical Transformations : 6-Methylchromone derivatives have been studied for their cytotoxic effects against cancer cell lines. For example, a compound isolated from the mangrove endophytic fungus Pestalotiopsis sp. exhibited moderate cytotoxicity against a murine cancer cell line (Xu et al., 2009). Additionally, the chemical reactivity of 6-Methylchromone-3-carbonitrile towards nucleophilic reagents has been explored, leading to various heterocyclic systems (Ibrahim & El-Gohary, 2016).
Photovoltaic Applications : A derivative of 6-Methylchromone has been investigated for its application in photovoltaic devices. The compound, synthesized from 6-Methylchromone-3-carbonitrile, exhibited two direct and allowed optical band gaps, making it relevant for optoelectronic applications (Halim et al., 2018).
Biological Activities and Synthesis : Methylchromones, including 6-Methylchromone derivatives, have been noted for their significant biological activities. Research has focused on their synthesis and reactions, as well as their potential biological evaluation (Ibrahim et al., 2010).
Cosmetic Applications : The biological activities of certain 6-Methylchromone derivatives have been explored for cosmetic applications. These compounds have demonstrated potential for use in skincare products due to their anti-inflammatory and anti-aging properties (Carola et al., 2010).
Antiviral Activities : Some 6-Methylchromone derivatives have shown inhibitory effects against hepatitis B virus (HBV) in vitro, suggesting their potential as antiviral agents (Sun et al., 2012).
Chemotaxonomic Marker : A specific 6-Methylchromone derivative has been identified as a chemotaxonomic marker for certain Aloe species, highlighting its significance in plant taxonomy and phytochemistry (van Heerden et al., 2000).
Thermochemical Properties : The standard molar enthalpies of formation of certain 6-Methylchromone derivatives have been determined using micro-combustion calorimetry, providing insights into their thermochemical properties (Flores et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Recent advances in the green synthesis of chromone derivatives, including 6-Methylchromone, have been published over the last 5–10 years . These advances have led to the development of new eco-friendly approaches, such as microwave and ultrasound irradiation, solvent-free reactions, reactions in aqueous media, and the use of heterogeneous catalysis . This research is promising for the future development of chromone-based therapies .
Eigenschaften
IUPAC Name |
6-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQVFXXVXOLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953444 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylchromone | |
CAS RN |
314041-54-8, 38445-23-7 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




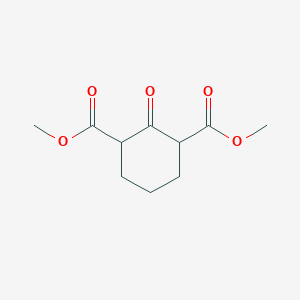

![4-[(3,5-Dibromophenyl)methyl]morpholine](/img/structure/B7788383.png)


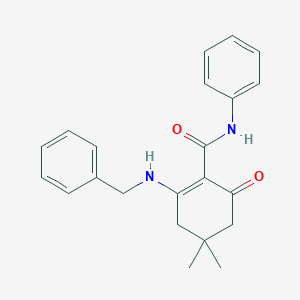
![(E)-2-(2,2-dimethylpropanoyl)-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-propenenitrile](/img/structure/B7788442.png)
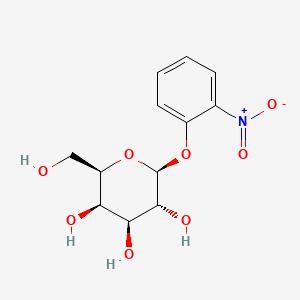


![2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7788458.png)
![(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid](/img/structure/B7788459.png)
